6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-9-4-2-1-3-8(9)10-7-17-11-13-18(15,16)6-5-14(10)11/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNGNGVLIFULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C(=CS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide typically involves the reaction of 2-chlorobenzenamine with carbon disulfide and hydrazine hydrate to form the intermediate 2-chlorophenylhydrazinecarbodithioate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired compound. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound belongs to a family of thiadiazine derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Alkali Sensitivity : The target compound’s structural analog, 6,7-dihydro-2H-thiazolo[2.3-c]-2,4,1-triazine-3,4-dione, undergoes recyclization in aqueous alkali to form triazole derivatives, suggesting the thiadiazine core’s vulnerability to ring-opening under basic conditions. However, the target compound’s recyclization remains hypothetical, as direct evidence is lacking .
- Role of Substituents: The 2-chlorophenyl group may moderate reactivity compared to bulkier substituents (e.g., 4-phenoxyphenyl in TAK-137) or electron-deficient groups (e.g., 2,4-dichlorophenyl).
Pharmacological Implications
- In contrast, the target compound’s 2-chlorophenyl group could limit bioavailability due to higher hydrophobicity.
- Substituent Effects: Studies on triazolothiadiazoles suggest that alkyl/aryl groups (e.g., methyl or phenoxy) improve lipophilicity and electronic properties, critical for target binding . The target compound’s chlorine substituent may offer a balance between lipophilicity and polarity, though pharmacological data are needed for validation.
Biological Activity
6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This compound has drawn attention due to its interactions with various biological targets, particularly KATP channels and AMPA receptors. Understanding its biological activity is crucial for exploring its pharmacological potential.
Chemical Structure and Properties
The compound features a thiazolo[2,3-c][1,2,4]thiadiazine core with a 2-chlorophenyl substituent and a 2,2-dioxide functional group. This unique structure contributes to its reactivity and biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 6-(2-chlorophenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide |
| Molecular Formula | C11H9ClN2O2S2 |
| CAS Number | 496028-13-8 |
The primary mechanisms of action for this compound involve:
- KATP Channels : The compound opens KATP channels which play critical roles in cellular excitability and insulin secretion.
- AMPA Receptors : It modulates AMPA receptors which are involved in fast synaptic transmission in the central nervous system.
These interactions suggest that the compound could influence various physiological processes such as neuronal excitability and metabolic regulation.
Case Studies
-
Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of thiazolo derivatives reported that compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Cell Line IC50 (µM) MCF-7 (Breast) 5.0 HCT116 (Colon) 7.5 A549 (Lung) 6.0 - Neuroprotective Studies : Other thiazole derivatives have been investigated for neuroprotective effects through modulation of AMPA receptors. These studies suggest potential applications in neurodegenerative diseases .
Pharmacological Potential
The dual action on KATP channels and AMPA receptors positions this compound as a candidate for further research in treating conditions such as:
- Diabetes Mellitus : Through modulation of insulin secretion via KATP channels.
- Neurological Disorders : By enhancing synaptic transmission and potentially providing neuroprotection.
Q & A
Basic: What are the established synthetic routes for 6-(2-chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 4-amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thiol with phenacyl bromides in the presence of a base like potassium hydroxide (KOH) or sodium hydride (NaH) in dry tetrahydrofuran (THF). For example, NaH facilitates deprotonation of the thiol group, followed by nucleophilic attack on the phenacyl bromide to form the thiadiazine ring . Alternative routes may use solvent-free conditions or microwave-assisted synthesis to improve yield and reduce reaction time.
Basic: How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for confirming the molecular structure, particularly for verifying the fused thiazolo-thiadiazine system and the 2,2-dioxide moiety. Spectroscopic techniques such as H/C NMR and FT-IR are used to confirm functional groups:
- NMR : The deshielded protons adjacent to the sulfone group (2,2-dioxide) appear as distinct multiplets near δ 4.0–5.0 ppm.
- FT-IR : Strong absorption bands at 1150–1250 cm (S=O stretching) and 650–750 cm (C-S-C bending) confirm the sulfone and thiadiazine rings .
Advanced: What strategies address contradictory biological activity data in structurally analogous compounds?
Discrepancies in antimicrobial or cytotoxic activities among analogs often arise from substituent electronic effects or stereochemical variations. For example, alkoxy groups at the 2-position of the phenyl ring enhance antibacterial activity due to increased lipophilicity, while bulky substituents reduce bioavailability . To resolve contradictions:
- Perform dose-response assays to establish IC/MIC values under standardized conditions.
- Use molecular docking to compare binding affinities with target enzymes (e.g., dihydrofolate reductase or bacterial topoisomerases) .
Advanced: How can regioselectivity challenges in thiadiazine ring formation be mitigated?
Regioselectivity issues arise during cyclization due to competing reaction pathways. To favor the desired product:
- Kinetic control : Use low temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalytic additives : Introduce phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .
- Computational modeling : Pre-screen reaction pathways using DFT calculations to predict thermodynamic favorability .
Advanced: What methodologies optimize the analysis of degradation products under stress conditions?
For stability studies, subject the compound to forced degradation (acid/base hydrolysis, oxidation, photolysis) and analyze products via:
- LC-MS/MS : Identifies degradation products by mass fragmentation patterns.
- HPLC-DAD : Quantifies major degradants using UV-vis spectra (e.g., λ~270 nm for aromatic systems).
Example: Oxidation with HO may cleave the thiadiazine ring, forming sulfonic acid derivatives, while photolysis induces C-Cl bond cleavage .
Basic: What are the primary biological targets of this compound and its analogs?
Triazolo-thiadiazine derivatives exhibit activity against bacterial pathogens (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) by inhibiting enzymes involved in cell wall synthesis or redox homeostasis. The 2-chlorophenyl group enhances membrane permeability, while the sulfone moiety interacts with catalytic cysteine residues in target proteins .
Advanced: How do computational methods enhance SAR studies for this compound class?
- Molecular docking : Predict binding modes with targets like β-lactamases or cytochrome P450.
- QSAR models : Use Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects with bioactivity .
- MD simulations : Assess conformational stability of the thiadiazine ring under physiological conditions .
Basic: What ethical and safety protocols apply to handling this compound?
- In vitro testing : Follow OECD guidelines for cytotoxicity assays (e.g., MTT on HEK-293 cells).
- Waste disposal : Neutralize acidic/basic degradation products before incineration.
- Regulatory compliance : Adhere to REACH and CLP regulations for hazardous chemical handling .
Advanced: How can synthetic by-products be characterized and minimized?
By-products like regioisomers or dimeric adducts are identified via:
- Prep-HPLC : Isolate impurities using C18 columns (acetonitrile/water gradient).
- NMR NOE experiments : Differentiate isomers through spatial proton interactions.
Minimization strategies include optimizing stoichiometry (e.g., 1:1.2 molar ratio of thiol to phenacyl bromide) and using scavenger resins .
Advanced: What interdisciplinary approaches resolve mechanistic ambiguities in its pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
